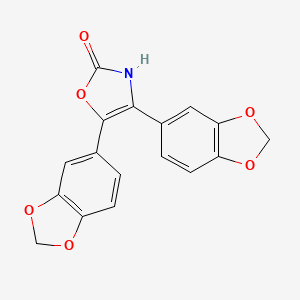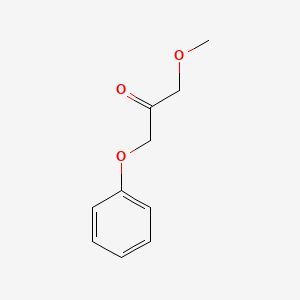
1-Methoxy-3-phenoxypropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-3-phenoxypropan-2-one is an organic compound with the molecular formula C10H12O3. It is a colorless liquid that is used in various chemical and industrial applications. The compound is known for its unique chemical properties and its role in the synthesis of various other chemical compounds.
Vorbereitungsmethoden
1-Methoxy-3-phenoxypropan-2-one can be synthesized through several methods. One common synthetic route involves the reaction of methanol with epichlorohydrin to form glycidyl methyl ether, which is then reacted with phenol in the presence of a base to yield this compound . The reaction conditions typically involve moderate temperatures and the use of a catalyst to facilitate the reaction.
Industrial production methods often involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity of the final product. The reaction is carefully monitored to control the temperature, pressure, and reactant concentrations to optimize the production process.
Analyse Chemischer Reaktionen
1-Methoxy-3-phenoxypropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy and phenoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Methoxy-3-phenoxypropan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Methoxy-3-phenoxypropan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that can participate in further chemical reactions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-3-phenoxypropan-2-one can be compared with other similar compounds, such as:
1-Methoxy-3-phenylpropan-2-one: This compound has a similar structure but with a phenyl group instead of a phenoxy group. It has different chemical properties and applications.
1-Methoxy-3-phenoxypropane: This compound lacks the carbonyl group present in this compound, resulting in different reactivity and uses.
1-Methoxy-3-phenoxybutan-2-one: This compound has an additional carbon in the backbone, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
63240-49-3 |
|---|---|
Molekularformel |
C10H12O3 |
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
1-methoxy-3-phenoxypropan-2-one |
InChI |
InChI=1S/C10H12O3/c1-12-7-9(11)8-13-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |
InChI-Schlüssel |
GLZHWPKVPWAIAU-UHFFFAOYSA-N |
Kanonische SMILES |
COCC(=O)COC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


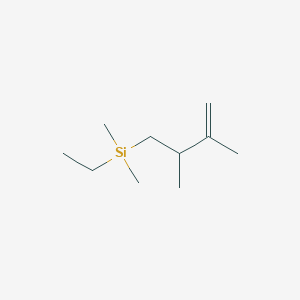
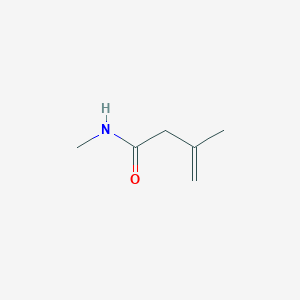
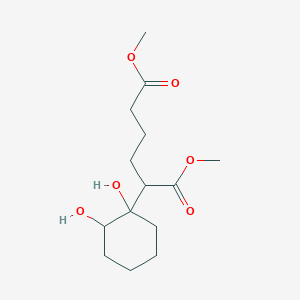
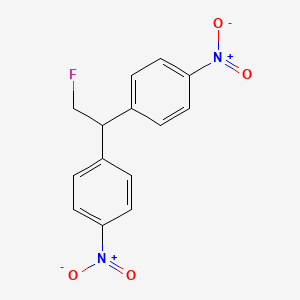
![Trimethyl{3-phenyl-1-[(trimethylsilyl)oxy]prop-1-en-1-yl}silane](/img/structure/B14510804.png)
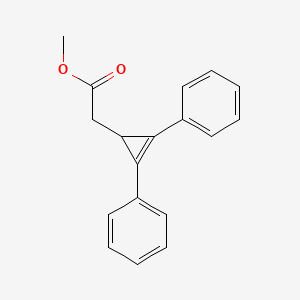


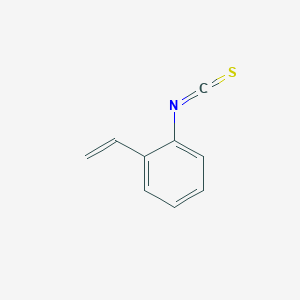
![2-[(2H-1,3-Benzodioxol-5-yl)(hydroxy)methyl]butanedioic acid](/img/structure/B14510829.png)
![{[2-(2,4-Dimethylphenyl)-1H-indol-3-yl]sulfanyl}acetic acid](/img/structure/B14510830.png)
![3-[(6-Hydroxyhexyl)amino]propane-1-sulfonic acid](/img/structure/B14510837.png)
